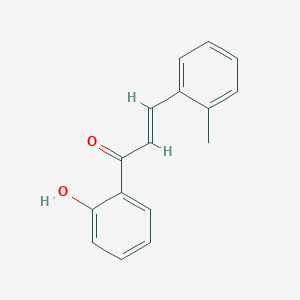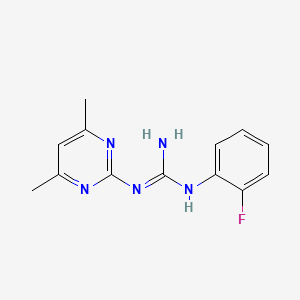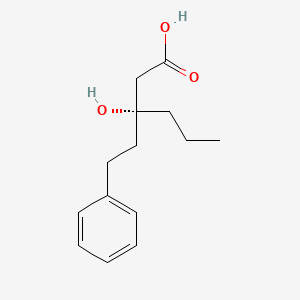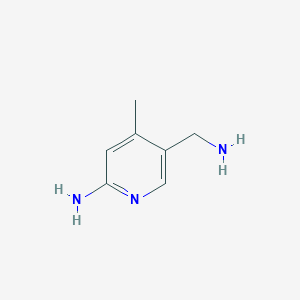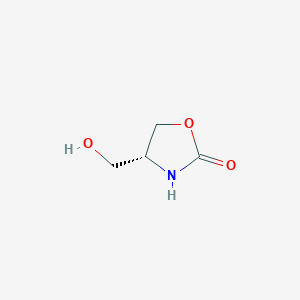
2-(2H-1,2,3-Triazol-4-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2H-1,2,3-Triazol-4-yl)pyrimidine is a heterocyclic compound that combines the structural features of both triazole and pyrimidine rings. This compound has garnered significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and agrochemicals. The unique combination of the triazole and pyrimidine moieties imparts distinct chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2H-1,2,3-Triazol-4-yl)pyrimidine typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, making it a popular method for synthesizing triazole derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2H-1,2,3-Triazol-4-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole-pyrimidine N-oxides, while substitution reactions can introduce various functional groups onto the triazole or pyrimidine rings .
Applications De Recherche Scientifique
2-(2H-1,2,3-Triazol-4-yl)pyrimidine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as a neuroprotective and anti-neuroinflammatory agent.
Materials Science: The unique structural features of this compound make it a valuable building block for the synthesis of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(2H-1,2,3-Triazol-4-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit endoplasmic reticulum stress and apoptosis, as well as the NF-kB inflammatory pathway. These effects are mediated through the compound’s ability to interact with active residues of proteins such as ATF4 and NF-kB .
Comparaison Avec Des Composés Similaires
1,2,3-Triazole Derivatives: These compounds share the triazole ring structure and have similar chemical properties.
Pyrimidine Derivatives: Compounds containing the pyrimidine ring exhibit similar biological activities, such as antiviral and anticancer properties.
Uniqueness: 2-(2H-1,2,3-Triazol-4-yl)pyrimidine is unique due to the combination of the triazole and pyrimidine rings, which imparts distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to compounds containing only one of these rings .
Propriétés
Formule moléculaire |
C6H5N5 |
|---|---|
Poids moléculaire |
147.14 g/mol |
Nom IUPAC |
2-(2H-triazol-4-yl)pyrimidine |
InChI |
InChI=1S/C6H5N5/c1-2-7-6(8-3-1)5-4-9-11-10-5/h1-4H,(H,9,10,11) |
Clé InChI |
AKVRGYUHJCVPHH-UHFFFAOYSA-N |
SMILES |
C1=CN=C(N=C1)C2=NNN=C2 |
SMILES canonique |
C1=CN=C(N=C1)C2=NNN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


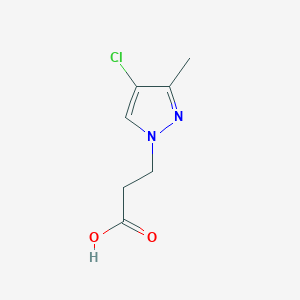
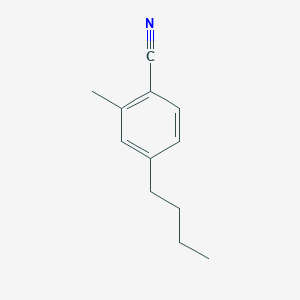
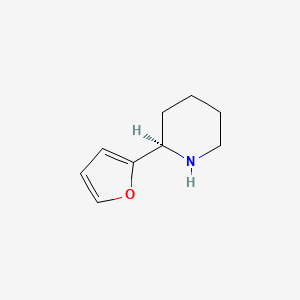
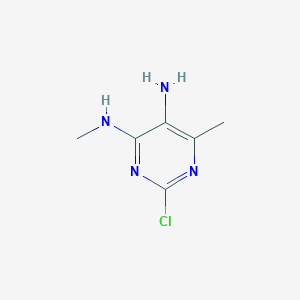

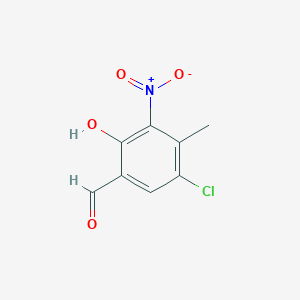
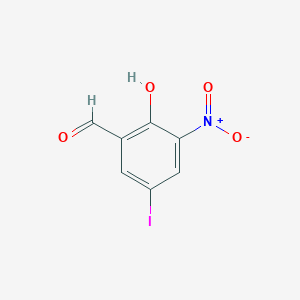
![3-(6-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B1638734.png)
![3-(2-(p-Tolyl)imidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B1638736.png)
